molecular formula C13H14N4O B2651510 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide CAS No. 924851-82-1

3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide

Cat. No.: B2651510
CAS No.: 924851-82-1
M. Wt: 242.282
InChI Key: MAZJIRCTCNOTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is a compound that features a benzamide core substituted with an amino group, a cyclopropyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with ammonia or an amine under suitable conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an acid catalyst.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzamides or imidazole derivatives.

Scientific Research Applications

3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target. The cyclopropyl group can enhance the compound’s stability and binding affinity, while the amino group can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)benzamide: Lacks the cyclopropyl and amino groups, which may result in different biological activity.

    N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide: Lacks the amino group, potentially affecting its reactivity and binding properties.

    3-amino-4-(1H-imidazol-1-yl)benzamide: Lacks the cyclopropyl group, which may influence its stability and interaction with targets.

Uniqueness

3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the amino group increases its reactivity and potential for forming hydrogen bonds. The imidazole ring provides a versatile scaffold for interactions with various molecular targets.

Properties

IUPAC Name

3-amino-N-cyclopropyl-4-imidazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-11-7-9(13(18)16-10-2-3-10)1-4-12(11)17-6-5-15-8-17/h1,4-8,10H,2-3,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZJIRCTCNOTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.